N-2-Naphthalenyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Naphthalenyl-L-leucine typically involves the reaction of L-leucine with 2-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: L-leucine and 2-naphthylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, with the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-2-Naphthalenyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction can yield naphthylamine derivatives.
Substitution: Substitution reactions can produce various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N-2-Naphthalenyl-L-leucine has several scientific research applications, including:
Chemistry: Used as a precursor in the preparation of chiral stationary phases for chromatographic separations.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of N-2-Naphthalenyl-L-leucine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s naphthalene ring plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-2-Naphthalenyl-D-leucine: A stereoisomer of N-2-Naphthalenyl-L-leucine with similar chemical properties but different biological activity.
N-2-Naphthalenyl-L-valine: Another amino acid derivative with a naphthalene ring, used in similar research applications.
N-2-Naphthalenyl-L-isoleucine: Structurally similar to this compound but with different side chain configuration.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form chiral stationary phases for chromatographic separations sets it apart from other similar compounds. Additionally, its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Eigenschaften
Molekularformel |
C16H19NO2 |
---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
4-methyl-2-(naphthalen-2-ylamino)pentanoic acid |
InChI |
InChI=1S/C16H19NO2/c1-11(2)9-15(16(18)19)17-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15,17H,9H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
XFQFSRJCABMTBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.